molecular formula C9H17Cl2N3 B3091166 N-Methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine dihydrochloride CAS No. 1216920-41-0

N-Methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine dihydrochloride

Cat. No.: B3091166
CAS No.: 1216920-41-0
M. Wt: 238.15
InChI Key: PTHYAMNDLYHNAK-UHFFFAOYSA-N
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Description

N-Methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine dihydrochloride is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various oxidizing and reducing agents . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-Methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives have been shown to inhibit cell growth by causing a block in the G0–G1 phase of the cell cycle . The compound may also interact with enzymes and receptors involved in inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine dihydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its specific methylation pattern and the presence of the dihydrochloride salt, which may influence its solubility, stability, and biological activity .

Properties

IUPAC Name

N-methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.2ClH/c1-10-6-9-7-4-2-3-5-8(7)11-12-9;;/h10H,2-6H2,1H3,(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHYAMNDLYHNAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NNC2=C1CCCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine dihydrochloride
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N-Methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine dihydrochloride
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N-Methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine dihydrochloride
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N-Methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine dihydrochloride
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N-Methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine dihydrochloride
Reactant of Route 6
N-Methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine dihydrochloride

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